3,4-Difluoro-N-phenethylbenzamide

Description

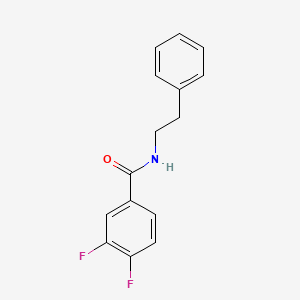

3,4-Difluoro-N-phenethylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with 3,4-difluoro groups and an N-phenethyl side chain. Fluorinated benzamides are widely studied for their enhanced metabolic stability, lipophilicity, and bioactivity, particularly in agrochemical and pharmaceutical contexts .

Properties

Molecular Formula |

C15H13F2NO |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

3,4-difluoro-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13F2NO/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |

InChI Key |

GHUIELWEUYUMBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (C₁₄H₈F₅NO)

- Molecular Weight : 301.214 .

- Substituents : A 3-(trifluoromethyl) group on the benzamide ring and a 3,4-difluorophenyl group.

- Higher molecular weight (301.214 vs. ~261 for the target compound) may reduce solubility but improve metabolic stability .

- Applications: Likely used in agrochemicals due to structural similarities to diflubenzuron, a known insecticide .

N-(3,4-Dimethoxyphenyl)-4-fluorobenzamide (C₁₅H₁₄FNO₃)

- Molecular Weight : 275.28 .

- Substituents : A 4-fluoro group on the benzamide ring and a 3,4-dimethoxyphenyl group.

- Key Differences: Methoxy groups are electron-donating, improving solubility in polar solvents, whereas fluorine is electron-withdrawing.

- Applications: Potential pharmaceutical applications due to balanced solubility and bioavailability.

N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

- Substituents: Pyridine-carboxamide core with trifluoromethylphenoxy and 2,4-difluorophenyl groups.

- Key Differences: The pyridine ring introduces hydrogen-bonding capabilities, altering target interactions. Phenoxy and trifluoromethyl groups enhance pesticidal activity, as seen in diflufenican .

- Applications : Agrochemical use, emphasizing the role of fluorine in environmental persistence .

Data Table: Structural and Functional Comparison

*Hypothetical values inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.